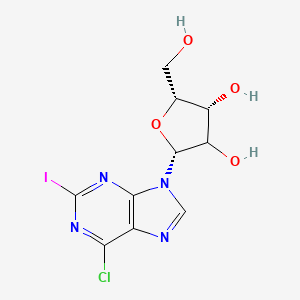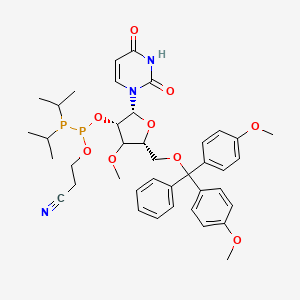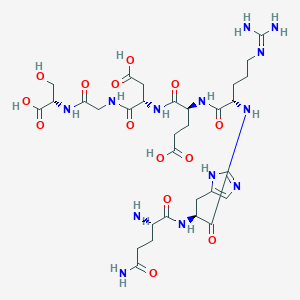
Q-Peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Q-Peptide is a synthetic peptide known for its unique structural properties and diverse applications in scientific research. Peptides are short chains of amino acids linked by peptide bonds, and this compound is specifically designed to exhibit certain biological activities that make it valuable in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Q-Peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, this compound production may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Q-Peptide can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acid residues, such as methionine, can occur under oxidative conditions.
Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.
Substitution: Amino acid residues within this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction can yield peptides with free thiol groups.
科学研究应用
Q-Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and develop new synthetic methods.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based materials and as a component in various biotechnological applications.
作用机制
The mechanism of action of Q-Peptide depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, leading to various biological responses. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.
相似化合物的比较
Q-Peptide can be compared to other synthetic peptides such as:
Eptifibatide: An antiplatelet peptide that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor on platelets.
This compound’s uniqueness lies in its specific sequence and structural properties, which confer distinct biological activities not found in other peptides.
属性
分子式 |
C31H49N13O14 |
|---|---|
分子量 |
827.8 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H49N13O14/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37)/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI 键 |
JBNPKUJQJBPSGV-RABCQHRBSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


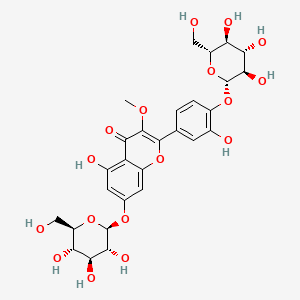
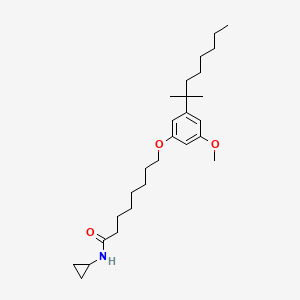
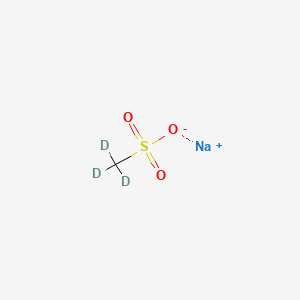


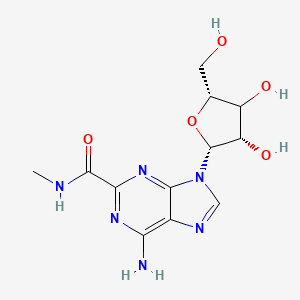

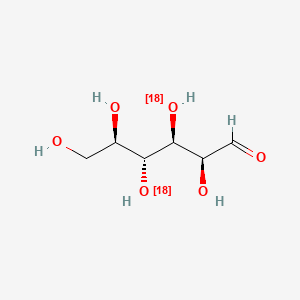


![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)

